2,5-dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide
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Overview
Description
2,5-Dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 2,5-dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general synthetic route involves the coupling of 2-bromo-5-nitrofuran with 3-phenoxyphenylboronic acid under microwave irradiation in the presence of a palladium catalyst and a base such as potassium carbonate . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2,5-Dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2,5-Dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Due to its pharmacological properties, it is being investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2,5-Dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide can be compared with other furan derivatives, such as:
2,5-Dimethylfuran: Known for its use as a biofuel due to its high energy density.
Furfuryl alcohol: Used in the production of resins and as a solvent in various industrial applications.
2-Furoic acid: Employed in the synthesis of pharmaceuticals and as a food preservative.
The uniqueness of this compound lies in its specific structural features and the combination of the furan ring with the phenoxyphenyl group, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
2,5-dimethyl-N-(3-phenoxyphenyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-11-18(14(2)22-13)19(21)20-15-7-6-10-17(12-15)23-16-8-4-3-5-9-16/h3-12H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQRMSLIQQNPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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